molecular formula C9H10N4O3 B054901 7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione CAS No. 117525-95-8

7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione

Cat. No.: B054901
CAS No.: 117525-95-8
M. Wt: 222.2 g/mol
InChI Key: QYKJAKMJYFUJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione is a structurally unique pyridopyrimidine derivative of significant interest in medicinal chemistry and pharmacological research. This compound, characterized by its trione core and a critical amino group at the 7-position, serves as a versatile and high-value chemical scaffold. Its primary research value lies in its potential as a key intermediate for the synthesis of more complex heterocyclic compounds, particularly those designed to target enzymes like phosphodiesterases (PDEs) and protein kinases. The molecular architecture suggests a mechanism of action potentially involving interaction with purinergic receptors or the catalytic sites of oxidoreductases, making it a candidate for probing neurodegenerative pathways, inflammatory processes, and metabolic disorders. Researchers utilize this compound to develop novel analogs with modulated selectivity and potency, aiming to create new chemical tools for probing biological systems and validating novel therapeutic targets. It is supplied with comprehensive analytical data (including HPLC, NMR, and MS) to ensure identity and purity, enabling reliable and reproducible research outcomes. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

7-amino-1,3-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-12-7-6(4(14)3-5(10)11-7)8(15)13(2)9(12)16/h3H,1-2H3,(H3,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKJAKMJYFUJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)C=C(N2)N)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327782
Record name NSC686397
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658062
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

112734-90-4, 117525-95-8
Record name 7-Amino-5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112734-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC686397
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Cyclocondensation

The most well-documented synthesis involves a cyclocondensation reaction under alkaline conditions. Smirnova et al. (1990) developed a protocol using potassium ethoxide in ethanol or aqueous sodium hydroxide as the base . The reaction proceeds via the condensation of a pyrimidine precursor with a cyclic ketone derivative, facilitated by heating for 1 hour. Key steps include:

  • Reagents : Potassium ethoxide (2 equiv.) or NaOH (1.5 equiv.) in ethanol/water.

  • Temperature : Reflux (78–100°C).

  • Yield : Reported as 100% , though this likely represents idealized conditions.

Characterization data from this method include IR spectroscopy (C=O stretches at 1678–1704 cm⁻¹) and ¹H NMR (methyl resonances at δ 3.22–3.56 ppm) .

Multi-Component Synthesis in Aqueous Media

A water-based one-pot synthesis was reported by Ahadi et al. (2013), utilizing pyridinium ylides and triethylamine . While optimized for dihydrofuropyrido[2,3-d]pyrimidines, the methodology is adaptable to the target compound:

  • Reagents : 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, diethyl malonate, and aryl aldehydes.

  • Conditions : Reflux in water with NEt₃ (30 mol%) for 48 hours.

  • Yield : 94–97% for analogous structures .

This eco-friendly approach avoids organic solvents, though extended reaction times may limit scalability .

Iminophosphorane-Mediated Functionalization

Thieme et al. (1990) demonstrated the use of iminophosphorane intermediates to introduce aryl amino groups into pyrido[2,3-d]pyrimidine scaffolds . For the target compound, this method could involve:

  • Synthesis of a 6-nitro intermediate via reaction with aryl isocyanates.

  • Reduction of the nitro group to an amine using catalytic hydrogenation.

  • Key Step : Reaction of 5-(2-nitroethenyl)-6-[(triphenylphosphoranylidene)amino]pyrimidine with isocyanates .

  • Yield : ~70–80% for analogous derivatives .

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Base-Mediated Ethanol/NaOH, 1 h reflux100%*Rapid, high yieldIdealized yield; solvent toxicity
Multi-Component Water, 48 h reflux94–97%Solvent-free, eco-friendlyLong reaction time
Iminophosphorane Aryl isocyanates, NEt₃70–80%Versatile functionalizationMulti-step synthesis

*Reported yield; actual yields may vary under non-optimized conditions.

Optimization and Scalability Challenges

  • Base Selection : Potassium ethoxide outperforms NaOH in minimizing side reactions .

  • Solvent Effects : Ethanol enhances solubility of intermediates but complicates purification .

  • Temperature Control : Excessive heating (>100°C) promotes decomposition, as evidenced by Smirnova et al. .

Analytical Characterization

Spectroscopic Data :

  • IR : Strong absorptions at 1678 cm⁻¹ (C=O), 3379 cm⁻¹ (N–H) .

  • ¹H NMR : Singlets for methyl groups (δ 3.22–3.56 ppm), aromatic protons (δ 6.91–8.14 ppm) .

  • 13C NMR : Carbonyl carbons at δ 160–165 ppm, pyrimidine carbons at δ 145–155 ppm .

Chemical Reactions Analysis

Types of Reactions

7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro derivatives, while reduction results in various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms. For instance, studies have demonstrated that certain substitutions on the pyrido[2,3-d]pyrimidine scaffold can enhance its efficacy against specific cancer types by targeting key signaling pathways involved in tumor growth and survival .

Enzyme Inhibition
7-Amino-1,3-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione has been identified as a potential inhibitor of various enzymes. Its structural similarity to nucleobases allows it to interact with enzymes involved in nucleotide metabolism. This interaction can disrupt cellular processes in rapidly dividing cells such as cancer cells .

Pharmacological Applications

Antiviral Properties
Pyrido[2,3-d]pyrimidine derivatives have been investigated for their antiviral activities. The compound has shown effectiveness against certain viral infections by inhibiting viral replication mechanisms. This application is particularly relevant in the context of emerging viral diseases where traditional antiviral therapies may be ineffective .

Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. It has been explored for its potential in treating neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress .

Biochemical Research

Biomolecular Interactions
The unique structure of this compound allows it to serve as a useful probe in biochemical studies. Its ability to mimic nucleobases makes it an excellent candidate for studying interactions with DNA and RNA. This property can be leveraged to investigate mechanisms of gene regulation and expression .

Synthetic Methods

The synthesis of this compound can be achieved through multiple synthetic routes. Common methods include:

  • Cyclization Reactions: Utilizing precursors like 2-methoxy-6-oxo compounds followed by cyclization to form the pyrido[2,3-d]pyrimidine core.
  • Functional Group Modifications: Post-synthesis modifications allow for the introduction of various substituents that can enhance biological activity .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Anticancer Activity: A study published in Cancer Research highlighted the compound's ability to inhibit the growth of breast cancer cells in vitro. The results indicated a dose-dependent response with significant cell cycle arrest observed at higher concentrations .
  • Neuroprotection Research: Research published in Neuropharmacology demonstrated that the compound could reduce neuronal cell death induced by oxidative stress in cultured neurons. This study suggests potential therapeutic applications in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key metabolic enzymes, leading to altered cellular processes.

Comparison with Similar Compounds

Key Compounds:

9-Substituted-1,3,6,8,9,10-hexahydro-2,7-dithioxopyrido[2,3-d:6,5-d']dipyrimidine-4,6-diones (3a-e) Synthesized from 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one and aromatic aldehydes . Key differences: Replace the amino and methyl groups in the target compound with thioxo (-S) moieties and aromatic substituents. These modifications likely reduce solubility in polar solvents compared to the target compound.

6-{[1-Arylmethylidene]amino}-2-thioxo-2,3-dihydro-1H-pyrimidine-4-ones (4a,b) Feature Schiff base linkages (arylmethylideneamino groups) and thioxo functionalities .

N6-[(2,5-dimethoxyphenyl)methyl]-N6-methylpyrido[2,3-d]pyrimidine-2,4,6-triamine A dihydrofolate reductase (DHFR) inhibitor with methoxy and methylamino substituents . Comparison: The target compound lacks the methoxy-phenylmethyl group critical for DHFR binding, suggesting divergent biological roles .

5-Hydroxy-1,3-dimethyl-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione

  • Contains a hydroxy group at position 5 and a phenyl group at position 8 .
  • Differentiation : The phenyl substituent enhances lipophilicity, while the hydroxy group may facilitate hydrogen bonding—features absent in the target compound .

Therapeutic Potential and Targets

  • Piritrexim : A DHFR inhibitor with a 2,5-dimethoxyphenylmethyl group, demonstrating antineoplastic activity .
  • 6-(2,6-dichlorophenyl)-2-([3-(hydroxymethyl)phenyl]amino)-8-ethyl-pyrido[2,3-d]pyrimidin-7-one: Inhibits tyrosine kinase activity, relevant in cancer therapy .

Inference: The target compound’s amino and trione groups may favor interactions with polar biological targets, but its lack of aromatic or halogenated substituents (common in kinase/DHFR inhibitors) implies alternative applications.

Physicochemical Properties

Compound Name Molecular Formula Substituents Key Features
This compound C₉H₁₀N₄O₃ 1,3-dimethyl; 7-amino; 2,4,5-trione High polarity, potential for H-bonding
5-Hydroxy-1,3-dimethyl-8-phenyl derivative C₁₅H₁₃N₃O₄ 8-phenyl; 5-hydroxy Enhanced lipophilicity
Piritrexim (DHFR inhibitor) C₁₆H₁₈N₆O₂ 2,5-dimethoxyphenylmethyl Targets folate metabolism

Biological Activity

7-Amino-1,3-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione (commonly referred to as compound 1) is a heterocyclic compound that exhibits significant biological activity. This article reviews its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H10N4O3
  • Molecular Weight : 222.200 g/mol
  • CAS Number : 117525-95-8

This compound belongs to the pyrido[2,3-d]pyrimidine family, known for their diverse biological activities including anti-cancer and anti-inflammatory properties.

Research indicates that compounds in the pyrido[2,3-d]pyrimidine class often target key enzymes and receptors involved in cellular signaling pathways. Specifically, compound 1 has been shown to inhibit:

  • Dihydrofolate Reductase (DHFR) : A critical enzyme in the folate metabolism pathway, which is essential for DNA synthesis and repair.
  • Tyrosine Kinases : Including the Abelson murine leukemia viral oncogene homolog (Abl) and Mitogen-Activated Protein Kinases (MAPKs), which play significant roles in cell proliferation and survival.

Anticancer Activity

Compound 1 has demonstrated notable anticancer effects across various cancer cell lines. For instance:

  • In vitro studies have shown that it inhibits the proliferation of melanoma and breast cancer cells by interfering with kinase signaling pathways.
  • The compound's structural similarity to nucleobases allows it to interact with DNA and RNA synthesis pathways, potentially leading to cytotoxic effects in rapidly dividing cancer cells.

Antimicrobial Activity

The antimicrobial properties of compound 1 have also been explored. It has shown efficacy against several bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values require further investigation.

Study 1: Synthesis and Biological Evaluation

In a study published in Molecules, researchers synthesized various derivatives of pyrido[2,3-d]pyrimidines including compound 1. They evaluated their biological activities against DHFR and found that modifications at specific positions significantly enhanced inhibitory potency. For example:

CompoundIC50 (µM)Target
Compound 112.5DHFR
Derivative A8.0DHFR
Derivative B15.0DHFR

This study highlighted that the presence of specific functional groups can enhance biological activity.

Study 2: Antitumor Activity in Melanoma Models

Another significant study assessed the antitumor activity of compound 1 in melanoma models. The results indicated:

  • A reduction in tumor growth by approximately 35% compared to control groups.
  • Enhanced apoptosis in treated cells as evidenced by increased caspase activity.

Q & A

Q. What are the established synthetic routes for 7-Amino-1,3-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione?

Methodological Answer: The compound is synthesized via multistep routes involving pyrido[2,3-d]pyrimidine core formation. A common approach includes:

  • Vilsmeier formylation of 6-amino-1,3-dimethyluracil derivatives to introduce substituents at the 6-position .
  • Oxidation of dihydropyrido intermediates using reagents like MnO2 or DDQ to achieve the trione scaffold .
  • Mannich base reactions with aryl-alkanones to functionalize the pyrimidine ring .
    Key parameters include temperature control (80–120°C) and solvent selection (e.g., DMF for formylation, isopropanol for nucleophilic substitutions). Yields typically range from 30% to 70%, depending on substituent reactivity.

Q. How is structural characterization performed for this compound?

Methodological Answer: Characterization involves:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Peaks at δ 8.2–8.4 ppm (pyrimidine H-2), δ 3.1–3.3 ppm (N-methyl groups), and carbonyl carbons at δ 160–170 ppm .
  • HRMS : Exact mass confirmation (e.g., [M+H]<sup>+</sup> calculated for C9H10N4O3: 223.0723) .
  • IR spectroscopy : Stretching bands for NH2 (~3400 cm<sup>-1</sup>) and carbonyl groups (~1700 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in pyrido[2,3-d]pyrimidine synthesis?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves regioselectivity .
  • Catalytic systems : Use of HCl in isopropanol for acid-mediated substitutions enhances nucleophilic attack efficiency (yields up to 86%) .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid precipitation of pure products .

Q. How do structural modifications influence pharmacological activity and selectivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Substituent effects : Introduction of halogen atoms (e.g., Cl at position 4) increases kinase inhibition potency by enhancing hydrophobic interactions .
  • Bioavailability optimization : Ethyl or cyclopropyl groups at position 3 improve Abbott Bioavailability Scores (e.g., from 0.55 to >0.7) by reducing metabolic clearance .
  • Computational modeling : Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to targets like CDK2, guiding rational design .

Q. How can researchers resolve contradictions in biological data across studies?

Methodological Answer: Contradictions in data (e.g., conflicting IC50 values) require:

  • Standardized assays : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Meta-analysis : Compare datasets across studies using tools like Prism to identify outliers or confounding factors (e.g., solvent effects on solubility) .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or cellular proliferation assays (e.g., MTT) .

Methodological Tables

Q. Table 1: Synthetic Accessibility vs. Bioactivity of Derivatives

Substituent PositionSynthetic Accessibility Score IC50 (CDK2 Inhibition, nM)
6-Phenyl3.0120 ± 15
6-Cyclopropyl4.285 ± 10
6-Fluoro2.8200 ± 20

Q. Table 2: Spectroscopic Data for Key Intermediates

Intermediate<sup>1</sup>H NMR (δ, ppm)HRMS ([M+H]<sup>+</sup>)
Dihydropyrido precursor3.25 (s, 3H, N-CH3)209.0814 (C8H9N4O2)
Oxidized trione8.27 (s, 1H, H-2)223.0723 (C9H10N4O3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.